molecular formula C32H32ClNO6S B8525927 Raloxifene dimethyl ester hydrochloride

Raloxifene dimethyl ester hydrochloride

Cat. No.: B8525927
M. Wt: 594.1 g/mol
InChI Key: ZJOJUZBGWIHPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raloxifene dimethyl ester hydrochloride is a derivative of raloxifene, a selective estrogen receptor modulator (SERM). Raloxifene is widely used for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer . The dimethyl ester form is a modified version that may have different pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of raloxifene dimethyl ester (hydrochloride) typically involves esterification reactions. One common method involves the reaction of raloxifene with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of raloxifene dimethyl ester (hydrochloride) involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Raloxifene dimethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Raloxifene dimethyl ester hydrochloride has several scientific research applications:

Mechanism of Action

Raloxifene dimethyl ester hydrochloride exerts its effects by modulating estrogen receptors. It acts as an estrogen agonist in bone tissue, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it functions as an estrogen antagonist, thereby reducing the risk of cancer. The molecular targets include estrogen receptors ERα and ERβ, and the pathways involved are related to bone metabolism and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Raloxifene dimethyl ester hydrochloride is unique due to its specific esterified form, which may offer different pharmacokinetic properties compared to other SERMs. This modification can potentially enhance its bioavailability and therapeutic efficacy .

Properties

Molecular Formula

C32H32ClNO6S

Molecular Weight

594.1 g/mol

IUPAC Name

[4-[6-acetyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] acetate;hydrochloride

InChI

InChI=1S/C32H31NO6S.ClH/c1-21(34)38-26-12-8-24(9-13-26)32-30(28-15-14-27(39-22(2)35)20-29(28)40-32)31(36)23-6-10-25(11-7-23)37-19-18-33-16-4-3-5-17-33;/h6-15,20H,3-5,16-19H2,1-2H3;1H

InChI Key

ZJOJUZBGWIHPAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl

Origin of Product

United States

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